molecular formula C13H24N2O2 B15277707 tert-Butyl (R)-2-cyclobutylpiperazine-1-carboxylate

tert-Butyl (R)-2-cyclobutylpiperazine-1-carboxylate

Cat. No.: B15277707
M. Wt: 240.34 g/mol
InChI Key: LYYRYDBQPSJEHS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate is a chemical compound that features a tert-butyl group, a cyclobutyl ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with ®-2-cyclobutylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and reducing waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate is unique due to its combination of a tert-butyl group, a cyclobutyl ring, and a piperazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (2R)-2-cyclobutylpiperazine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-14-9-11(15)10-5-4-6-10/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1

InChI Key

LYYRYDBQPSJEHS-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C2CCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.